1,1-Diphenyl-4-bromobutane
Description
Significance of Aryl-Substituted Bromoalkanes in Synthetic Organic Chemistry
Aryl-substituted bromoalkanes are a class of organic compounds that feature a bromine atom attached to an alkyl chain, which in turn is connected to one or more aryl (aromatic) groups. wikipedia.org These compounds are of considerable importance in synthetic organic chemistry for several reasons. The carbon-bromine bond is relatively weak and polarized, making the bromine atom a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups.
Furthermore, the presence of the aryl group or groups significantly influences the reactivity of the molecule. Aryl groups can stabilize adjacent carbocations or radicals through resonance, which can direct the course of a reaction. Moreover, aryl halides, including aryl-substituted bromoalkanes, are key substrates in a multitude of cross-coupling reactions, often catalyzed by transition metals like palladium or nickel. acs.orgnih.gov These reactions, such as the Suzuki, Stille, and Heck couplings, are powerful tools for the formation of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.orgnih.gov The ability to form organometallic reagents, such as Grignard or organolithium reagents, from aryl bromides further expands their synthetic utility. wikipedia.org
Overview of Structural Features and Their Implications for Reactivity
1,1-Diphenyl-4-bromobutane possesses a unique set of structural features that dictate its chemical behavior. The molecule consists of a four-carbon butane (B89635) chain. At one end (C1), it is substituted with two phenyl groups, creating a sterically hindered and electronically rich center. The diphenylmethyl group can stabilize a positive charge on the adjacent carbon through resonance, making reactions that proceed via a carbocation intermediate at this position particularly favorable. The C-H bond of the diphenylmethyl group is also relatively weak. wikipedia.org
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C16H17Br |
| Average Mass | 289.216 g/mol |
| Monoisotopic Mass | 288.0568 Da |
| CAS Number | 36265-55-1 |
This data is compiled from various chemical databases. epa.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
36265-55-1 |
|---|---|
Molecular Formula |
C16H17Br |
Molecular Weight |
289.21 g/mol |
IUPAC Name |
(4-bromo-1-phenylbutyl)benzene |
InChI |
InChI=1S/C16H17Br/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2 |
InChI Key |
DJQUGRJFLXSMHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 1,1 Diphenyl 4 Bromobutane
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction class for alkyl halides like 1,1-diphenyl-4-bromobutane. The specific pathway, whether SN2 or an electron transfer mechanism, is dictated by the reaction conditions and the nature of the nucleophile.
The bimolecular nucleophilic substitution (SN2) mechanism involves a backside attack by a nucleophile, leading to an inversion of stereochemistry at the carbon center. For primary alkyl halides such as this compound, the SN2 pathway is a common route for reaction with various nucleophiles. pearson.comblogspot.com Strong nucleophiles and polar aprotic solvents favor this mechanism. masterorganicchemistry.com
For instance, reaction with strong nucleophiles like hydroxide (B78521) (OH⁻) or cyanide (CN⁻) ions typically proceeds via an SN2 mechanism. savemyexams.com The reaction with sodium azide (B81097) (NaN₃) in a polar aprotic solvent is a classic example, efficiently forming a C-N bond. masterorganicchemistry.com Similarly, reaction with ammonia (B1221849) leads to the formation of primary amines. savemyexams.com
Table 1: Examples of SN2 Reactions with 1-Bromobutane (as a model for primary alkyl halides)
| Nucleophile | Reagent | Product Type | Reference |
|---|---|---|---|
| I⁻ | NaI | Alkyl Iodide | vaia.com |
| OH⁻ | KOH / NaOH | Alcohol | savemyexams.comvaia.com |
| H−C≡C⁻ | H−C≡C−Li | Alkyne | vaia.com |
| NH₃ | Excess NH₃ (ethanolic) | Primary Amine | pearson.comsavemyexams.com |
| CN⁻ | KCN (ethanolic) | Nitrile | savemyexams.com |
The radical nucleophilic substitution (SRN1) mechanism involves a single-electron transfer (SET) process. researchgate.net This pathway becomes significant when reacting alkyl halides with certain nucleophiles under specific conditions, such as photochemical stimulation. researchgate.netresearchgate.net The SRN1 mechanism is a chain reaction involving radical and radical anion intermediates. The process typically involves:
Initiation: An electron is transferred to the substrate, forming a radical anion which then fragments into a radical and a halide anion.
Propagation: The resulting radical reacts with a nucleophile to form a new radical anion, which can then transfer an electron to another substrate molecule to continue the chain.
While direct studies on this compound are not extensively detailed in the provided results, the principles of SRN1 reactions on similar substrates suggest its possibility. For example, reactions of aryl halides with certain nucleophiles under photostimulation are known to proceed via the SRN1 pathway. researchgate.netresearchgate.net Reactions involving 1,1-diphenylallyl-lithium with secondary alkyl halides have also been studied, showing a competition between polar (SN2) and single-electron transfer (SET) pathways depending on the leaving group and solvent additives. rsc.org
Formation and Reactivity of Organometallic Intermediates
This compound readily forms organometallic reagents, which are powerful intermediates in synthesis. msu.edu The reaction with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (4,4-diphenylbutyl)magnesium bromide. mnstate.edusigmaaldrich.comlibretexts.org Similarly, reaction with lithium metal produces the organolithium equivalent, (4,4-diphenylbutyl)lithium. solubilityofthings.comresearchgate.net
These organometallic intermediates are highly reactive carbanion sources. mnstate.edu A key reaction of the organometallic derivative of this compound is intramolecular cyclization. Due to the proximity of the nucleophilic carbanion and the diphenyl-substituted carbon, these intermediates can undergo internal reactions. For instance, studies on the related compound 1,3-dimethoxy-1,1-diphenylbutane show that carbanions generated by reaction with alkali metals can lead to cyclization, forming 1-methyl-2,2-diphenylcyclopropane via an intramolecular SN2-type displacement. cdnsciencepub.comcdnsciencepub.com This highlights the potential for the carbanion generated from this compound to undergo cyclization, though the formation of a five-membered ring (1,1-diphenylcyclopentane) would be the expected outcome.
Table 2: Formation of Organometallic Reagents
| Metal | Solvent | Reagent Type | Reference |
|---|---|---|---|
| Magnesium (Mg) | Anhydrous Ether (e.g., Diethyl ether, THF) | Grignard Reagent | mnstate.edusigmaaldrich.com |
| Lithium (Li) | Anhydrous Ether / Hydrocarbon | Organolithium Reagent | solubilityofthings.comorgsyn.org |
Elucidation of Elimination Reaction Pathways
Elimination reactions, which form alkenes, often compete with nucleophilic substitution. askthenerd.com The primary mechanism for alkyl halides treated with a strong base is the bimolecular elimination (E2) reaction. askthenerd.commgscience.ac.in This concerted process requires an anti-periplanar arrangement of the proton being removed and the leaving group. mgscience.ac.in
For this compound, dehydrobromination would involve the removal of a proton from the carbon adjacent to the bromine-bearing carbon (C3). Treatment with a strong, non-nucleophilic base would favor elimination, leading to the formation of 1,1-diphenyl-3-butene. However, the unimolecular elimination (E1) pathway is also possible, particularly under conditions that favor carbocation formation (e.g., heat, polar protic solvent, weak base), though it is less common for primary halides unless resonance stabilization is a factor. libretexts.org Competition between substitution and elimination is a key consideration; strong bases favor elimination, whereas strong, non-basic nucleophiles favor substitution. libretexts.org
Studies on Radical Reactions and Carbon-Bromine Bond Cleavage
The carbon-bromine bond in this compound can be cleaved homolytically to generate a carbon-centered radical. This can be initiated by radical initiators, such as N-bromosuccinimide (NBS) with AIBN, or by photolysis. asianpubs.orgrsc.org Studies on the reaction of similar long-chain diphenyl alkanes, like 1,4-diphenylbutane (B89690), with NBS show that bromination can occur at benzylic positions, indicating the formation of radical intermediates. rsc.orgresearchgate.net
Once formed, the 4,4-diphenylbutyl radical can undergo various transformations. One significant pathway is intramolecular cyclization, also known as radical cyclization. The radical at C4 could potentially attack one of the phenyl rings. Studies on the cyclization of similar butanes have shown that radical cyclization can lead to the formation of indane or tetralin derivatives.
Mechanistic Investigations of Reactions Involving 1,1 Diphenyl 4 Bromobutane
Elucidation of Comprehensive Reaction Pathways
The reaction pathways for 1,1-diphenyl-4-bromobutane are primarily dictated by the nature of the reactants and the reaction conditions. The principal pathways are nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2).
Nucleophilic Substitution (SN1 and SN2):
SN1 Pathway: The structure of this compound, with two phenyl groups, can stabilize a carbocation at the C1 position through resonance. However, the bromine is on a primary carbon (C4), which generally disfavors SN1 reactions due to the instability of primary carbocations. Rearrangements, such as hydride shifts, could potentially lead to a more stable tertiary benzylic carbocation, but this would require specific conditions. Protic solvents like water and alcohols would favor an SN1 mechanism. sathyabama.ac.in
SN2 Pathway: This pathway involves a backside attack by a nucleophile on the carbon atom bearing the bromine. sathyabama.ac.in For this compound, the steric hindrance around the electrophilic carbon is relatively low, making the SN2 mechanism plausible, especially with strong, unhindered nucleophiles and aprotic solvents. sathyabama.ac.inpearson.com
Elimination (E1 and E2):
E2 Pathway: This bimolecular elimination occurs in a single, concerted step where a base removes a proton from the carbon adjacent to the bromine-bearing carbon, simultaneously forming a double bond and expelling the bromide ion. libretexts.org The rate of this reaction is dependent on the concentrations of both the substrate and the base. libretexts.org
E1 Pathway: This pathway proceeds through a carbocation intermediate, similar to the SN1 reaction. libretexts.org The stability of the potential carbocation is a key factor. While a primary carbocation at C4 is unstable, rearrangement could lead to a more stable carbocation, facilitating an E1 reaction, particularly at higher temperatures and in the presence of a weak base.
Identification and Role of Reaction Intermediates
The intermediates in reactions of this compound are central to understanding the reaction mechanism.
Carbocation Intermediates (in SN1/E1 reactions): In pathways involving carbocations, the initial formation of a primary carbocation at the C4 position is energetically unfavorable. However, a 1,2-hydride shift could lead to a more stable secondary carbocation, and subsequent shifts could potentially form a highly stabilized tertiary benzylic carbocation. The stability of carbocations follows the order: tertiary > secondary > primary. sydney.edu.au The planar geometry of carbocation intermediates can lead to racemic mixtures of products in SN1 reactions if a chiral center is formed. sathyabama.ac.in
Transition States (in SN2/E2 reactions): In SN2 and E2 reactions, the key species is a high-energy transition state rather than a stable intermediate. msuniv.ac.in For an SN2 reaction, the transition state involves the simultaneous formation of a bond with the incoming nucleophile and the breaking of the carbon-bromine bond. sathyabama.ac.in In an E2 reaction, the transition state features the partial breaking of the C-H and C-Br bonds and the partial formation of the C=C double bond, often with a specific stereochemical arrangement (anti-periplanar). libretexts.org
Radical Intermediates: In some reactions, particularly those initiated by light or radical initiators, a radical mechanism may be operative. This would involve the homolytic cleavage of the C-Br bond to form a primary alkyl radical. Radical clock experiments can be used to confirm the presence of radical species. rsc.org Radical anions can also be involved in certain nucleophilic substitution reactions, proceeding through an SRN1 mechanism. researchgate.net
Kinetic Studies of Reaction Rates and Orders
Kinetic studies are crucial for distinguishing between different mechanistic pathways. bham.ac.uk
SN1 and E1 Reactions: These reactions exhibit first-order kinetics, with the rate law being rate = k[Substrate]. The rate is independent of the concentration of the nucleophile or base because the rate-determining step is the unimolecular formation of the carbocation. sathyabama.ac.in
SN2 and E2 Reactions: These reactions follow second-order kinetics, with the rate law being rate = k[Substrate][Nucleophile/Base]. The rate depends on the concentration of both the alkyl halide and the attacking species, as they are both involved in the rate-determining step. sathyabama.ac.inlibretexts.org
The deuterium (B1214612) isotope effect can provide further evidence for the mechanism. For instance, in an E2 reaction, replacing a hydrogen with deuterium on the carbon adjacent to the leaving group will slow down the reaction, as the C-H bond is broken in the rate-determining step. libretexts.org
Table 1: Expected Kinetic Data for Reactions of this compound
| Reaction Type | Rate Law | Molecularity | Key Factors Influencing Rate |
| SN1 | rate = k[Substrate] | Unimolecular | Carbocation stability, solvent polarity (protic) |
| SN2 | rate = k[Substrate][Nucleophile] | Bimolecular | Steric hindrance, nucleophile strength, solvent (aprotic) |
| E1 | rate = k[Substrate] | Unimolecular | Carbocation stability, temperature, base strength (weak) |
| E2 | rate = k[Substrate][Base] | Bimolecular | Base strength, steric hindrance, anti-periplanar geometry |
This table is generated based on established principles of reaction kinetics for alkyl halides.
Computational Analysis of Reaction Mechanisms and Transition States
Computational chemistry, using methods like Density Functional Theory (DFT), offers powerful tools to investigate reaction mechanisms where experimental data is scarce. core.ac.uk
Energy Profiles: DFT calculations can be used to map the potential energy surface of a reaction. This allows for the calculation of the energies of reactants, intermediates, transition states, and products. The calculated activation energy (the energy difference between the reactants and the transition state) can help predict the feasibility and rate of a reaction pathway. mdpi.com
Transition State Geometry: Computational methods can determine the three-dimensional structure of transition states. msuniv.ac.in For example, in an SN2 reaction of this compound, the geometry of the pentacoordinate transition state could be modeled. For an E2 reaction, the preference for an anti-periplanar arrangement of the departing hydrogen and bromine atoms can be confirmed.
Intermediate Stability: The relative stabilities of potential carbocation or radical intermediates can be calculated to determine the most likely reaction pathways. For instance, the energy difference between a primary carbocation and a rearranged, more stable carbocation can be quantified.
Computational studies can also elucidate the role of the solvent in stabilizing charged intermediates and transition states, providing a more complete picture of the reaction mechanism. sathyabama.ac.in
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 1,1-Diphenyl-4-bromobutane is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the butyl chain. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Aromatic Protons (C₆H₅)₂CH- : The ten protons on the two phenyl groups are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to the free rotation of the phenyl groups, these protons may appear as a complex multiplet.
Methine Proton -(C₆H₅)₂CH- : The single proton on the carbon bearing the two phenyl groups is significantly deshielded and would likely appear as a triplet downfield, due to coupling with the adjacent methylene (B1212753) group. Its chemical shift is predicted to be in the range of δ 3.8 - 4.2 ppm.
Methylene Protons -CH₂-CH₂-CH₂Br : The three methylene groups of the butyl chain will each give rise to a distinct signal.
The methylene group adjacent to the diphenylmethyl group (-CH-CH₂ -) is expected to be a multiplet around δ 2.0 - 2.4 ppm.
The central methylene group (-CH₂-CH₂ -CH₂Br) would likely appear as a multiplet in the region of δ 1.7 - 2.1 ppm.
The methylene group attached to the bromine atom (-CH₂ Br) will be the most deshielded of the aliphatic protons due to the electronegativity of bromine, appearing as a triplet around δ 3.3 - 3.6 ppm. docbrown.info
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| (C₆H₅)₂CH- | 7.0 - 7.5 | Multiplet | - |
| (C₆H₅)₂CH - | 3.8 - 4.2 | Triplet | ~7-8 |
| -CH-CH₂ - | 2.0 - 2.4 | Multiplet | ~7-8 |
| -CH₂-CH₂ -CH₂Br | 1.7 - 2.1 | Multiplet | ~7-8 |
| -CH₂ Br | 3.3 - 3.6 | Triplet | ~7-8 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals are expected for the aromatic carbons and the aliphatic carbons of the butyl chain.
Aromatic Carbons : The phenyl groups will show several signals in the aromatic region (δ 125-145 ppm). The quaternary carbon to which the phenyl groups are attached (ipso-carbon) will have a distinct chemical shift, as will the ortho, meta, and para carbons.
Methine Carbon (C₆H₅)₂C H- : The carbon atom bonded to the two phenyl rings is expected to have a chemical shift in the range of δ 50-60 ppm.
Aliphatic Carbons :
The carbon adjacent to the diphenylmethyl group (-CH-C H₂-) is predicted to appear around δ 35-40 ppm.
The next carbon in the chain (-CH₂-C H₂-CH₂Br) would likely resonate in the range of δ 28-33 ppm.
The carbon directly bonded to the bromine atom (-C H₂Br) will be shifted downfield to approximately δ 33-38 ppm. docbrown.info
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons (C₆H₅)₂ | 125 - 145 |
| (C₆H₅)₂C H- | 50 - 60 |
| -CH-C H₂- | 35 - 40 |
| -CH₂-C H₂-CH₂Br | 28 - 33 |
| -C H₂Br | 33 - 38 |
Application of Advanced Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. libretexts.org For instance, cross-peaks would be expected between the methine proton and the adjacent methylene protons, and between the adjacent methylene protons of the butyl chain, confirming the -CH-CH₂-CH₂-CH₂-Br sequence. rsc.org
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence) : These experiments correlate directly bonded protons and carbons. muni.czstackexchange.com An HSQC or HMQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, aiding in the precise assignment of the aliphatic chain resonances. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. missouri.edu
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
Aromatic C-H Stretching : Sharp peaks typically appear just above 3000 cm⁻¹ (around 3030-3080 cm⁻¹). libretexts.org
Aliphatic C-H Stretching : Strong absorptions are expected just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). docbrown.info
Aromatic C=C Bending : Medium to strong absorptions in the region of 1600-1450 cm⁻¹ are characteristic of the phenyl rings. vscht.cz
C-H Bending : Absorptions for C-H bending in the aliphatic part of the molecule are expected around 1465 cm⁻¹ and 1375 cm⁻¹.
C-Br Stretching : A characteristic absorption for the carbon-bromine bond is expected in the fingerprint region, typically between 600 and 500 cm⁻¹. missouri.edu
Predicted IR Absorption Data for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3080 - 3030 | Medium to Weak |
| Aliphatic C-H Stretch | 2960 - 2850 | Strong |
| Aromatic C=C Bending | 1600 - 1450 | Medium to Strong |
| Aliphatic C-H Bending | ~1465, ~1375 | Medium |
| C-Br Stretch | 600 - 500 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.
For this compound (C₁₆H₁₇Br), the molecular weight is approximately 289.21 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak (M⁺) will appear as a pair of peaks (an M and M+2 peak) of almost equal intensity at m/z values corresponding to the molecule containing each isotope. youtube.comdocbrown.info
Expected fragmentation patterns would include:
Loss of Bromine : Cleavage of the C-Br bond would result in a fragment at m/z [M - Br]⁺.
Benzylic Cleavage : Favorable cleavage at the benzylic position could lead to the formation of a stable diphenylmethyl cation [(C₆H₅)₂CH]⁺ at m/z 167. This is often a very prominent peak in the mass spectra of such compounds.
Cleavage of the Butyl Chain : Fragmentation of the butyl chain can lead to various smaller fragments. libretexts.org
Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Significance |
| ~289/291 | [C₁₆H₁₇Br]⁺ | Molecular ion peak (M, M+2) |
| 210 | [C₁₆H₁₇]⁺ | Loss of Br radical |
| 167 | [(C₆H₅)₂CH]⁺ | Benzylic cleavage |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the diphenylmethane (B89790) unit. The isolated phenyl rings are expected to exhibit characteristic absorptions.
The UV-Vis spectrum is predicted to show:
A strong absorption band (π → π* transition) around 260-270 nm, which is characteristic of the phenyl groups. The presence of two phenyl groups attached to the same carbon may lead to a slight bathochromic (red) shift and hyperchromic (increased intensity) effect compared to a single phenyl ring. nist.gov
Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (nm) | Chromophore |
| π → π* | 260 - 270 | Phenyl rings |
X-ray Diffraction Analysis for Solid-State Molecular Structure
Table 1: Crystallographic Data for the Related Compound 1,4-Diphenylbutane (B89690)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.92 |
| b (Å) | 5.42 |
| c (Å) | 19.38 |
| β (°) | 100.5 |
This data is for the related compound 1,4-diphenylbutane and serves as an illustrative example.
For this compound, a hypothetical crystal structure would likely exhibit a packing arrangement influenced by the bulky diphenyl groups and the bromine atom. The bromine atom, being highly electronegative, could participate in halogen bonding or other non-covalent interactions, influencing the crystal lattice. A full structural determination would definitively establish the torsion angles of the phenyl groups relative to the butane (B89635) chain and provide precise measurements of the C-Br bond length and the bond angles within the molecule.
Integration of Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and characterization of compounds in complex mixtures or for confirming the purity of a synthesized compound. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly relevant for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. bath.ac.uk For this compound, which is expected to be sufficiently volatile and thermally stable, GC-MS would be an ideal analytical tool.
In a typical GC-MS analysis, the compound would be separated from any impurities on a GC column. Upon entering the mass spectrometer, it would be ionized, most commonly by electron ionization (EI). The resulting mass spectrum would display the molecular ion peak ([M]+) and a series of fragment ions. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the 79Br and 81Br isotopes). youtube.comdocbrown.info
Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Significance |
| 288/290 | [C16H17Br]+ | Molecular ion peak ([M]+), showing the characteristic 1:1 isotopic pattern for bromine. |
| 167 | [C13H11]+ | Loss of the bromobutyl side chain, resulting in the stable diphenylmethyl cation. This is often a prominent peak for compounds with a diphenylmethyl moiety. youtube.com |
| 91 | [C7H7]+ | Tropylium ion, a common rearrangement fragment from the phenyl groups. youtube.com |
| 77 | [C6H5]+ | Phenyl cation, resulting from the fragmentation of the aromatic rings. |
This table represents predicted fragmentation patterns based on the general principles of mass spectrometry and analysis of similar structures.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative, particularly if the compound has limited thermal stability or if it is part of a complex mixture that is not amenable to GC. nih.gov In LC-MS, the compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used. These methods often result in less fragmentation and a more prominent molecular ion peak, which is advantageous for confirming the molecular weight of the compound. researchgate.net
The combination of retention time data from the liquid chromatography component and the mass-to-charge ratio data from the mass spectrometer provides a high degree of certainty in the identification of this compound. nih.gov
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are standard methods for investigating the properties of organic molecules.
Geometry Optimization and Conformational Analysis
A foundational step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For a flexible molecule like 1,1-Diphenyl-4-bromobutane, with several rotatable single bonds, a thorough conformational analysis would be necessary. This involves exploring the potential energy surface by rotating the bonds—specifically the C-C bonds of the butane (B89635) chain and the C-C bonds connecting the phenyl groups—to identify all stable conformers (local energy minima).
This analysis would reveal the preferred spatial orientation of the two phenyl groups and the bromo-substituted alkyl chain. The results would likely be presented in a table listing the relative energies of each unique conformer, providing insight into which shapes the molecule is most likely to adopt at a given temperature.
Analysis of Electronic Properties (e.g., HOMO-LUMO Interactions)
The electronic character of a molecule is crucial for determining its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest.
HOMO: The HOMO is the outermost orbital containing electrons and acts as the electron donor in a reaction. For this compound, the HOMO would likely be located on the electron-rich phenyl rings.
LUMO: The LUMO is the innermost empty orbital and acts as the electron acceptor. The LUMO is expected to be localized along the Carbon-Bromine (C-Br) bond, specifically the antibonding σ* orbital.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive. A data table in a dedicated study would list the calculated energies of these orbitals.
| Property | Calculated Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Calculation of Energetic Profiles and Bond Dissociation Energies
Theoretical calculations can be used to determine the energy required to break specific bonds. For this compound, the most significant value would be the Bond Dissociation Energy (BDE) of the C-Br bond. This value corresponds to the enthalpy change for the homolytic cleavage of the bond to form a carbon-centered radical and a bromine radical. The C-Br BDE is a direct measure of the bond's strength and is critical for understanding reactions involving radical intermediates or the formation of a carbocation upon heterolytic cleavage.
| Bond | Calculated Bond Dissociation Energy (kcal/mol) |
| C-Br | Data not available |
Prediction of Reactivity and Selectivity in Organic Transformations
Computational models can predict how a molecule will behave in a chemical reaction. The analysis of the LUMO on the C-Br bond in this compound would strongly suggest its susceptibility to nucleophilic substitution reactions, where a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion.
Furthermore, the structure is well-suited for intramolecular cyclization. The departure of the bromide ion would form a secondary carbocation. This carbocation could be attacked by one of the electron-rich phenyl rings (an intramolecular Friedel-Crafts type reaction) to form a six-membered ring system, specifically a tetralin derivative. Computational studies could model the reaction pathway for this cyclization, calculate the activation energy barriers, and determine the thermodynamic stability of the products, thereby predicting the feasibility and selectivity of the reaction.
Correlation of Theoretical Data with Experimental Observations
A crucial aspect of any computational study is the validation of its results against experimental data. For this compound, calculated properties would ideally be compared with known experimental values. For instance, if the crystal structure had been determined via X-ray crystallography, the calculated bond lengths and angles from geometry optimization could be compared to the experimental structure. Similarly, calculated energetic data, such as reaction enthalpies, could be correlated with values obtained from calorimetry experiments. A strong correlation between theoretical and experimental data would validate the computational model and lend confidence to its predictive power for properties that are difficult or impossible to measure experimentally.
Synthetic Applications and Derivatization Strategies of 1,1 Diphenyl 4 Bromobutane
Utility as a Versatile Synthetic Building Block in Organic Synthesis
1,1-Diphenyl-4-bromobutane serves as a versatile building block, primarily functioning as a 4,4-diphenylbutylating agent. The presence of a bromine atom at the terminus of the butyl chain provides a reactive site for nucleophilic attack. As a primary alkyl halide, it is prone to undergo bimolecular nucleophilic substitution (SN2) reactions. vernier.comchemguide.co.uk In this type of reaction, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step. chemguide.co.uk
The general mechanism for the SN2 reaction involving a primary halogenoalkane like this compound is favored because the primary carbon is relatively unhindered, allowing for backside attack by the nucleophile. byjus.com This reactivity allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and other bonds, making it a foundational component for constructing a variety of substituted alkane chains. The reactions are typically carried out by heating the alkyl halide with a solution of a nucleophile, often in a solvent mixture like ethanol (B145695) and water that can dissolve both the ionic nucleophile and the organic halide. chemguide.co.uk
Synthesis of Substituted Diphenylalkanes and Analogues
The primary application of this compound is in the synthesis of various substituted diphenylalkanes through nucleophilic substitution reactions. By selecting different nucleophiles, a diverse range of functional groups can be introduced at the terminal position of the butyl chain.
Key synthetic transformations include:
Synthesis of Amines: Reaction with ammonia (B1221849), primary, or secondary amines yields the corresponding primary, secondary, or tertiary 4,4-diphenylbutylamines. These amine derivatives are often valuable intermediates in the preparation of pharmacologically active compounds.
Synthesis of Nitriles: Treatment with cyanide salts, such as sodium or potassium cyanide, results in the formation of 4,4-diphenylbutyronitrile. This reaction is a common strategy for extending a carbon chain by one carbon atom. The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine, such as 4,4-diphenylbutylamine (B3062691). prepchem.com
Synthesis of Alcohols and Ethers: Reaction with hydroxide (B78521) ions (e.g., from aqueous potassium hydroxide) produces 4,4-diphenylbutan-1-ol. chemguide.co.uk Similarly, reacting with alkoxide ions (the conjugate bases of alcohols) leads to the formation of the corresponding ethers.
These reactions showcase the utility of this compound in creating a linear series of diphenylalkane derivatives with varied terminal functionalities.
Table 1: Nucleophilic Substitution Reactions of this compound
| Nucleophile (Nu⁻) | Reagent Example | Product Name | Product Class |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 4,4-Diphenylbutyronitrile | Nitrile |
| Hydroxide (OH⁻) | Potassium Hydroxide (KOH) | 4,4-Diphenylbutan-1-ol | Alcohol |
| Amide (NH₂⁻) | Sodamide (NaNH₂) / Ammonia (NH₃) | 4,4-Diphenylbutylamine | Amine |
| Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | 1-Ethoxy-4,4-diphenylbutane | Ether |
Derivatization to Novel Heterocyclic Compounds
The synthesis of heterocyclic compounds often involves intramolecular cyclization reactions or the reaction of a linear precursor with a reagent containing two nucleophilic sites. While the 4,4-diphenylbutyl scaffold could theoretically serve as a backbone for certain heterocyclic systems, there is limited specific literature detailing the direct conversion of this compound into novel heterocyclic compounds.
For such a transformation to occur, this compound would typically first need to be converted into a derivative containing a second reactive group. For instance, the corresponding 4,4-diphenylbutylamine could potentially undergo an intramolecular cyclization (e.g., a Pictet-Spengler type reaction if one of the phenyl rings were activated) to form a nitrogen-containing heterocycle. Alternatively, reacting a di-functionalized derivative with a reagent like hydrazine (B178648) or hydroxylamine (B1172632) could lead to the formation of larger heterocyclic rings. However, specific examples of these pathways originating from this compound are not prominently documented.
Related chemistry, such as the cycloalkylation of phenylacetonitrile (B145931) with 1,4-dibromobutane (B41627), demonstrates how a four-carbon chain with leaving groups can be used to form cyclic structures, in that case, a five-membered carbocycle. researchgate.net This suggests the potential for analogous strategies in heterocycle synthesis, although direct applications with this compound remain an area for further exploration.
Exploration as a Precursor for Advanced Organic Materials
Molecules containing diphenyl groups are of significant interest in materials science due to their rigid structures and potential for π-stacking interactions, which can impart useful electronic or photophysical properties. For example, derivatives of diphenylethene are used in organic light-emitting diodes (OLEDs), and other complex diphenyl-containing molecules have been investigated as organic semiconductors. semanticscholar.orgnbinno.com
However, the direct use of this compound as a monomer or precursor for advanced organic materials like polymers or covalent organic frameworks (COFs) is not well-established in the available literature. Its monofunctional nature (having only one reactive bromide site) means it would likely act as a chain terminator or a side-chain modification agent in polymerization reactions rather than a primary monomer for building a polymer backbone. For it to be used as a monomer, a second reactive site would need to be introduced onto the molecule, for instance, on one of the phenyl rings. While Friedel-Crafts polycondensation reactions are used to create polymers, the specific application of this bromoalkane in such processes has not been extensively reported. nsf.gov Therefore, its role as a precursor for advanced materials remains a speculative area requiring further research.
Future Research Directions and Emerging Challenges in the Study of 1,1 Diphenyl 4 Bromobutane
Development of Novel and Sustainable Synthetic Routes
Traditional syntheses of alkyl bromides often rely on methods that are effective but may not align with modern standards of sustainability. Future research will likely focus on developing more efficient and environmentally benign pathways to 1,1-Diphenyl-4-bromobutane.
A key area of development is the use of alternative starting materials and reagents. Current routes may involve multi-step processes that can be streamlined. For example, methods utilizing visible-light photoredox catalysis are emerging for the synthesis of alkyl halides from readily available precursors like aldehydes or alkenes under mild conditions. acs.orgnih.gov Research could explore a one-pot synthesis of this compound from a suitable diphenyl-substituted aldehyde, which would represent a significant improvement in step economy. nih.gov
Furthermore, the development of catalytic methods to replace stoichiometric reagents is a paramount goal. For instance, converting a corresponding alcohol, 4,4-diphenyl-1-butanol, to the target bromide typically requires reagents like phosphorus tribromide or the Appel reaction conditions, which generate significant waste. organic-chemistry.org Future methodologies could focus on catalytic systems, such as those using substoichiometric amounts of thiourea (B124793) additives or novel pyridinium-based ionic liquids, which offer a greener alternative by avoiding the formation of triphenylphosphine (B44618) oxide byproduct. organic-chemistry.orgresearchgate.net
Challenges in this area include identifying catalysts that are both highly efficient and robust enough to tolerate the steric bulk of the diphenylmethyl group. Additionally, ensuring high selectivity for the primary bromide over potential elimination or rearrangement side products will be critical for the viability of any new synthetic route.
Exploration of Unprecedented Reactivity Modes and Applications
The reactivity of this compound is primarily dictated by the C-Br bond, making it a precursor for nucleophilic substitution and organometallic reagent formation. learncbse.in However, modern organic chemistry offers tools to unlock new reaction pathways.
Future research should explore the use of this compound in novel catalytic cross-coupling reactions. Beyond the formation of standard Grignard reagents, its utility in photoredox/nickel dual catalysis could enable couplings with a wide range of previously inaccessible partners, such as carboxylic acids or unconventional nucleophiles. This could open avenues for the synthesis of complex molecules with the 1,1-diphenylbutyl moiety.
Another promising direction is the investigation of intramolecular reactions. The proximity of the reactive C-Br bond to the two phenyl rings suggests potential for intramolecular cyclization reactions to form polycyclic aromatic systems. Catalytic methods involving transition metals like palladium or copper could be developed to facilitate C-H activation or Friedel-Crafts-type cyclizations, leading to novel carbocyclic frameworks.
The primary challenge is to control the regioselectivity and chemoselectivity of these new transformations. The steric hindrance from the two phenyl groups could influence reactivity in unpredictable ways, requiring careful optimization of catalysts, ligands, and reaction conditions to achieve the desired outcomes.
Implementation of Green Chemistry Principles in Synthetic Methodologies
Applying the twelve principles of green chemistry to the synthesis and use of this compound is a critical future direction. This involves a holistic assessment of the entire chemical lifecycle, from synthesis to application.
A major focus will be on solvent selection. Traditional syntheses of related compounds often use ethers like diethyl ether or tetrahydrofuran (B95107) (THF), which have safety and environmental drawbacks. beyondbenign.org Research into replacing these with greener alternatives is essential. Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), have shown superior or equal performance in many Grignard reactions and are a recommended alternative. umb.edursc.org The table below compares the properties of traditional and greener solvents.
| Solvent | Source | Boiling Point (°C) | Key Hazards |
| Diethyl Ether | Petrochemical | 34.6 | Highly flammable, peroxide former |
| Tetrahydrofuran (THF) | Petrochemical | 66 | Flammable, peroxide former |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., from levulinic acid) | 80 | Flammable, lower peroxide formation tendency |
| Cyclopentyl methyl ether (CPME) | Petrochemical | 106 | Flammable, low peroxide formation tendency |
Another key principle is the improvement of atom economy. grnjournal.us This involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. The development of catalytic and solvent-free reaction conditions, such as mechanochemical synthesis via ball-milling for Grignard reagent formation, could drastically reduce waste and energy consumption. soton.ac.uk
The challenge lies in adapting these green techniques to the specific synthesis of this compound. The solubility of intermediates and the reactivity of reagents in greener solvents or under solvent-free conditions must be systematically evaluated and optimized.
Advancement in Spectroscopic and Analytical Characterization Methodologies
While standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, MS) are sufficient for routine characterization, advanced methods can provide deeper structural and conformational insights.
Future research could employ two-dimensional NMR (2D-NMR) techniques, such as COSY, HSQC, and HMBC, for the unambiguous assignment of all proton and carbon signals, especially for complex derivatives of this compound. iitm.ac.inscispace.com High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) or field desorption can provide unequivocal confirmation of the molecular formula. iitm.ac.in
Furthermore, if the compound or its derivatives can be crystallized, solid-state NMR and X-ray crystallography could elucidate its three-dimensional structure and intermolecular packing in the solid state. This information is invaluable for understanding its physical properties and potential applications in materials science.
The main challenge is the often-laborious process of sample preparation and data analysis for these advanced techniques. However, the detailed structural information gained can be crucial for understanding reactivity and designing new applications.
Table of Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1 (CH) | ~3.9 - 4.1 | ~50 - 52 |
| C2 (CH₂) | ~2.1 - 2.3 | ~33 - 35 |
| C3 (CH₂) | ~1.8 - 2.0 | ~30 - 32 |
| C4 (CH₂Br) | ~3.3 - 3.5 | ~32 - 34 |
| C(ipso) | - | ~144 - 146 |
| C(ortho) | ~7.2 - 7.4 | ~128 - 129 |
| C(meta) | ~7.2 - 7.4 | ~128 - 129 |
| C(para) | ~7.1 - 7.3 | ~126 - 127 |
Synergistic Integration of Computational and Experimental Approaches
The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research. grnjournal.us Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide profound insights into the structure, properties, and reactivity of this compound. rsc.orgnih.gov
Future research should leverage computational modeling to:
Predict Reaction Pathways: Model the transition states and reaction profiles for both existing and novel synthetic routes to identify potential bottlenecks and side reactions. rsc.orggrnjournal.us This can guide experimental efforts to optimize reaction conditions.
Elucidate Reaction Mechanisms: Investigate the mechanisms of newly discovered reactions involving this compound, providing a detailed understanding of the role of catalysts and intermediates.
Calculate Spectroscopic Properties: Predict NMR and IR spectra to aid in the interpretation of experimental data and confirm structural assignments.
Design Novel Catalysts: Computationally screen potential catalysts for new reactions, prioritizing candidates for experimental synthesis and testing. rsc.org
The primary challenge in this synergistic approach is the computational cost and the need for methods that accurately model complex chemical systems, including solvent effects and weak intermolecular interactions. rsc.org However, the continued growth in computing power and the development of more efficient algorithms are making these approaches increasingly accessible. rsc.orgquora.com The validation of computational predictions with rigorous experimental data is crucial for building reliable models that can genuinely guide future research. grnjournal.us
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
